

# A Comparative Analysis of Gefarnate in Clinical Trials for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: December 2025



Absence of a formal meta-analysis necessitates a review of individual clinical trials to assess the efficacy and safety of **Gefarnate** in treating gastrointestinal conditions, primarily chronic gastric ulcers and erosive gastritis. This guide synthesizes available data from comparative clinical studies, offering insights for researchers, scientists, and drug development professionals.

**Gefarnate**, a gastroprotective agent, has been evaluated in several clinical trials against placebo and other active treatments.[1] Its mechanism of action involves enhancing the mucosal barrier of the gastrointestinal tract by stimulating the production of mucus and bicarbonate, and promoting the generation of prostaglandins, which aid in tissue repair and blood flow.[1] While a comprehensive meta-analysis is not available, individual studies provide valuable data on its performance.

## Performance Against Placebo in Chronic Gastric Ulcer

Early clinical trials established the superiority of **Gefarnate** over placebo in the treatment of chronic gastric ulcers. A long-term controlled trial involving 32 patients demonstrated a significantly higher rate of persistent ulcer healing in men treated with 600 mg of **Gefarnate** daily compared to a placebo group (10 out of 11 patients versus 4 out of 11, respectively).[2] Another double-blind study with 45 out-patients reported a mean percentage reduction in ulcer size of 70.4% in the **Gefarnate** group (50 mg, four times daily for five weeks) compared to 27.8% in the placebo group, a statistically significant difference (p < 0.05).[3] Notably, no



adverse reactions were reported in these studies, suggesting a favorable safety profile for **Gefarnate**.[2][3]

### **Comparison with Active Treatments**

More recent studies have compared **Gefarnate** with other gastroprotective agents, providing a clearer picture of its relative efficacy.

#### Gefarnate vs. Sucralfate for Chronic Erosive Gastritis

A multicenter, open-label, randomized trial in China compared **Gefarnate** (300 mg daily) with sucralfate (3 g daily) for six weeks in 253 patients with erosive gastritis and dyspeptic symptoms. [4] **Gefarnate** demonstrated a statistically significant higher effective rate in both endoscopic score (72% vs. 40.1%, P < 0.001) and dyspeptic symptom release (67% vs. 39.3%, P < 0.001). [4] Furthermore, **Gefarnate** was more effective in improving mucosal inflammation, with a significant increase in prostaglandins and a decrease in myeloperoxidase observed in the **Gefarnate** group. [4]

### Gefarnate vs. Lansoprazole for Aspirin-Induced Ulcer Prevention

In a prospective, multicenter, double-blind, randomized, active-controlled trial in Japan, the efficacy of Lansoprazole (15 mg daily) was compared with **Gefarnate** (50 mg twice daily) for preventing the recurrence of gastric or duodenal ulcers in patients on long-term low-dose aspirin therapy.[5][6] The study, involving 461 patients, found Lansoprazole to be significantly superior. The cumulative incidence of ulcer recurrence at 361 days was 3.7% in the Lansoprazole group versus 31.7% in the **Gefarnate** group (P < 0.001).[6] The hazard ratio for ulcer development was 0.099 in favor of Lansoprazole.[6]

### **Quantitative Data Summary**



| Trial                                | Condition                                                | Comparator   | Gefarnate<br>Efficacy                                    | Comparator<br>Efficacy                                  | Key Findings                                                                           |
|--------------------------------------|----------------------------------------------------------|--------------|----------------------------------------------------------|---------------------------------------------------------|----------------------------------------------------------------------------------------|
| Truelove &<br>Rocca,<br>1976[2]      | Chronic<br>Gastric Ulcer                                 | Placebo      | 10/11<br>(90.9%)<br>persistent<br>healing in<br>men      | 4/11 (36.4%) persistent healing in men                  | Gefarnate is a safe and effective treatment for chronic gastric ulcer in men.          |
| Newcomb et al., 1976[3]              | Chronic<br>Gastric Ulcer                                 | Placebo      | 70.4% mean reduction in ulcer size                       | 27.8% mean<br>reduction in<br>ulcer size                | Gefarnate significantly promotes the healing of gastric ulcers in ambulant patients.   |
| Du et al.,<br>2008[4]                | Chronic<br>Erosive<br>Gastritis                          | Sucralfate   | 72% effective<br>rate<br>(endoscopic<br>score)           | 40.1% effective rate (endoscopic score)                 | Gefarnate is superior to sucralfate in improving endoscopic and histological outcomes. |
| 67% effective rate (symptom release) | 39.3% effective rate (symptom release)                   |              |                                                          |                                                         |                                                                                        |
| NCT0076235<br>9[5][6]                | Prevention of<br>Aspirin-<br>Induced Ulcer<br>Recurrence | Lansoprazole | 31.7%<br>cumulative<br>ulcer<br>incidence at<br>361 days | 3.7%<br>cumulative<br>ulcer<br>incidence at<br>361 days | Lansoprazole is significantly more effective than Gefarnate in preventing ulcer        |



recurrence in long-term aspirin users.

### Experimental Protocols Gefarnate vs. Placebo for Chronic Gastric Ulcer (Truelove & Rocca, 1976)[2]

- Study Design: Long-term controlled therapeutic trial.
- Participants: 32 patients with chronic gastric ulcer.
- Intervention: **Gefarnate** (600 mg daily) or a dummy treatment.
- Duration: 1 year, with a follow-up of approximately 2.5 to 3.5 years.
- Assessment: Clinical course, and repeated radiological and endoscopic examinations at 3 months, 1 year, and during the follow-up period.

# Gefarnate vs. Sucralfate for Chronic Erosive Gastritis (Du et al., 2008)[4]

- Study Design: Multicenter, open, randomized trial.
- Participants: 253 patients with dyspepsia confirmed with erosive gastritis from six centers in China.
- Intervention: Gefarnate (300 mg daily) or sucralfate (3 g daily).
- · Duration: Six weeks.
- Primary Endpoint: Effective rate of both treatments on endoscopic erosion at week six.
- Additional Assessments: Histological improvement (chronic and active inflammation), mucosal prostaglandin levels, and myeloperoxidase levels.



## Gefarnate vs. Lansoprazole for Aspirin-Induced Ulcer Prevention (NCT00762359)[5][6]

- Study Design: Prospective, multicenter, double-blind, randomized, double-dummy, activecontrolled trial.
- Participants: 461 Japanese patients with a history of gastric or duodenal ulcers requiring long-term low-dose aspirin therapy.
- Intervention: Lansoprazole (15 mg daily) or Gefarnate (50 mg twice daily).
- Duration: 12 months or longer, with a 6-month open-label Lansoprazole follow-up.
- Primary Endpoint: Development of gastric or duodenal ulcers.
- Assessment: Cumulative incidence of ulcers calculated by the Kaplan-Meier method at days 91, 181, and 361.

### **Visualizing Experimental Workflows**









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. What is Gefarnate used for? [synapse.patsnap.com]
- 2. Treatment of chronic gastric ulcer with gefarnate: a long-term controlled therapeutic trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double blind trial of gefarnate and placebo in the treatment of gastric ulcer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Gefarnate in Clinical Trials for Gastrointestinal Disorders]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028193#a-meta-analysis-of-clinical-trials-involving-gefarnate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com